(E)-3-(1-methyl-1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1-methylindol-3-yl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-7-9-15(10-8-14)19(21)12-11-16-13-20(2)18-6-4-3-5-17(16)18/h3-13H,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFSZJFVVFIMAR-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1-methyl-1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-methyl-1H-indole-3-carbaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carbonyl group in the chalcone structure can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
(E)-3-(1-methyl-1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one has been studied for its potential biological activities. It has shown promise in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of (E)-3-(1-methyl-1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety can engage in hydrogen bonding and π-π interactions, which may influence its biological activity. Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to form derivatives that can interact with specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key chalcone derivatives with similar structural motifs and biological activities:
Key Observations
Impact of Substituents on Bioactivity :
- Methoxy and Prenyl Groups : The compound (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxy-5-prenylphenyl)prop-2-en-1-one exhibits stronger antimalarial binding (-7.29 kcal/mol) than the target compound, likely due to enhanced hydrophobic interactions from prenyl and methoxy groups .
- Hydroxyl Groups : Hydroxyl-substituted chalcones (e.g., (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one) demonstrate improved anticancer activity and stability, attributed to hydrogen-bonding capabilities .
Synthetic Efficiency: N-Alkylation with dimethyl sulfate achieves moderate yields (41.55%) for the target compound, whereas non-alkylated analogues (e.g., (E)-1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one) are synthesized in higher yields (44.68%) .
Mechanical Properties :
- Prop-2-en-1-one derivatives with heterocyclic substituents (e.g., chlorothiophene) exhibit enhanced elastic moduli (12.3 GPa) compared to purely aromatic analogues, suggesting structural robustness .
Biological Activity
(E)-3-(1-methyl-1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound belongs to a class of organic compounds characterized by the presence of two aromatic rings and is noted for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Synthesis
The compound features an indole moiety, which is significant in many natural products and pharmaceuticals, and a tolyl group. The synthesis typically involves the Claisen-Schmidt condensation reaction between 1-methyl-1H-indole-3-carbaldehyde and 4-methylacetophenone in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction is generally performed in ethanol or methanol at room temperature or slightly elevated temperatures.
Anticancer Properties
Research has demonstrated that chalcones, including this compound, possess significant anticancer activities. A study highlighted the role of chalcones in inducing apoptosis in cancer cells through various mechanisms such as mitochondrial pathway activation and inhibition of drug-metabolizing enzymes. The presence of electron-donating groups within the structure enhances their efficacy against tumors .
Case Study: Antitumor Mechanisms
A recent investigation into chalcone derivatives revealed that certain compounds could suppress tumor necrosis factor-alpha (TNF-α) production by up to 50% in murine models. Specifically, compounds with structural modifications aimed at increasing solubility exhibited enhanced potency, with one compound achieving an IC50 value of 14.6 µM .
Anti-inflammatory Effects
Chalcones have also been shown to exhibit anti-inflammatory properties. For instance, studies indicate that this compound can inhibit inflammatory markers and cytokines in vitro. The compound's mechanism may involve the modulation of signaling pathways associated with inflammation .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored as well. Research indicates that chalcone derivatives can inhibit the growth of various bacterial strains, suggesting their utility in developing new antimicrobial agents .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple molecular targets. The indole moiety allows for hydrogen bonding and π–π interactions, which may influence its biological activity. Additionally, the compound's ability to undergo electrophilic substitution reactions enables it to form derivatives that can interact with specific enzymes or receptors involved in disease processes .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-3-(1-methyl-1H-indol-3-yl)-1-(p-tolyl)prop-2-en-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is commonly synthesized via Claisen-Schmidt condensation between 1-methylindole-3-carbaldehyde and p-tolyl ketone derivatives. Catalytic methods using acidic (e.g., p-toluenesulfonic acid) or basic conditions (e.g., NaOH in ethanol) are employed, with yields influenced by solvent polarity, temperature (typically 60–80°C), and reaction time (6–24 hours). For instance, PubChem data indicate optimized yields (~75%) under reflux in ethanol with catalytic HCl . Parallel studies on analogous enones highlight the importance of inert atmospheres to prevent oxidation of the α,β-unsaturated ketone system .
| Synthetic Conditions Comparison |
|---|
| Catalyst: p-toluenesulfonic acid (p-TSA) |
| Catalyst: HCl (conc.) |
| Base: NaOH |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves the (E)-configuration of the α,β-unsaturated ketone and planar indole-p-tolyl alignment. A study on a related indole-prop-2-en-1-one derivative reported an R-factor of 0.058, confirming bond lengths (C=C: 1.34 Å) and dihedral angles .
- NMR : ¹H NMR reveals deshielded vinyl protons (δ 7.8–8.2 ppm) and methyl group splitting (δ 3.7 ppm for N–CH3). ¹³C NMR confirms carbonyl resonance at δ 190–195 ppm .
- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C conjugated to ketone) .
Q. What in vitro assays are used to evaluate its antimicrobial activity, and what are key considerations in experimental design?
- Methodological Answer : Broth microdilution assays (CLSI guidelines) are standard. Key parameters include:
- Bacterial strains: Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli), with MIC values typically 8–32 µg/mL .
- Solubility: Use DMSO (≤1% v/v) to avoid solvent toxicity.
- Controls: Positive (ciprofloxacin) and negative (DMSO vehicle) controls to validate results.
Q. How does the methyl group on the indole ring affect the compound’s physicochemical properties?
- Methodological Answer : The N-methyl group enhances lipophilicity (logP increases by ~0.5 units), improving membrane permeability. It also reduces hydrogen-bonding capacity, impacting crystal packing, as seen in X-ray data showing weaker π-π stacking compared to non-methylated analogs .
Advanced Research Questions
Q. How can conflicting antimicrobial data between studies be systematically analyzed?
- Methodological Answer : Contradictions often arise from:
- Strain variability: Use standardized strains (e.g., ATCC) and confirm genetic stability.
- Assay conditions: Compare inoculum size (e.g., 1×10⁵ vs. 1×10⁶ CFU/mL) and incubation time (18–24 hrs). Meta-analysis of PubChem data and independent replication studies is recommended .
Q. What computational methods complement crystallographic data to understand structure-activity relationships?
- Methodological Answer :
- Docking studies : Map interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina. A study on indole derivatives showed binding energy correlations (ΔG = -8.2 kcal/mol) with MIC values .
- DFT calculations : Analyze electron density distribution; the enone system’s LUMO (-1.5 eV) suggests nucleophilic attack susceptibility, aligning with reactivity assays .
Q. How to design experiments to elucidate the mechanism of catalytic activity?
- Methodological Answer :
- Kinetic studies : Monitor substrate conversion via HPLC under varying pH (4–9) and catalyst loadings (1–10 mol%).
- Isotope labeling : Use deuterated solvents (e.g., D₂O) to probe proton transfer steps in acid-catalyzed reactions .
Q. What strategies are used to modify the enone system to enhance bioactivity?
- Methodological Answer :
- Electron-withdrawing substituents : Introduce nitro or cyano groups at the p-tolyl ring to increase electrophilicity of the enone, improving Michael addition reactivity.
- Heterocyclic replacements : Replace indole with benzimidazole to assess π-stacking effects. A 2021 study showed a 2-fold MIC improvement with this modification .
Q. How does crystal packing influence the compound’s stability and reactivity?
- Methodological Answer : X-ray data reveal intermolecular C–H···O interactions (2.8 Å) between the ketone and adjacent indole rings, stabilizing the crystal lattice. This packing reduces oxidative degradation in solid state but may limit solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
